

5-Formyl-8-hydroxycarbostyryl: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Formyl-8-hydroxycarbostyryl

Cat. No.: B045642

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CAS Number: 68304-21-2

IUPAC Name: 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde

This technical guide provides a comprehensive overview of **5-Formyl-8-hydroxycarbostyryl**, a metabolite of the β 2-adrenergic agonist procaterol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, potential biological significance, and relevant experimental methodologies.

Introduction

5-Formyl-8-hydroxycarbostyryl is a quinoline derivative characterized by a formyl group at the 5-position and a hydroxyl group at the 8-position of a carbostyryl (2-oxo-1H-quinoline) core.^[1] It has been identified as a metabolite of procaterol, a potent bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).^{[1][2]} The structural features of this compound, particularly the reactive formyl group and the chelating 8-hydroxyquinoline moiety, suggest a potential for diverse chemical reactivity and biological interactions.

Physicochemical Properties

The key physicochemical properties of **5-Formyl-8-hydroxycarbostyryl** are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ NO ₃	[1]
Molecular Weight	189.17 g/mol	[1]
Melting Point	315-317 °C (decomposes)	
Boiling Point (Predicted)	462.2 ± 45.0 °C	
Density (Predicted)	1.431 ± 0.06 g/cm ³	
pKa (Predicted)	6.65 ± 0.20	
Appearance	Pale Yellow Solid	
Solubility	Sparingly soluble in DMSO and Methanol	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Formyl-8-hydroxycarbostyryl** is not readily available in the published literature, its synthesis can be approached through established formylation reactions of 8-hydroxycarbostyryl or related quinolinone systems. The following are representative protocols for the formylation of similar 8-hydroxyquinoline scaffolds, which can be adapted for the target molecule.

General Formylation Methodologies for 8-Hydroxyquinolines

Several classical methods can be employed for the introduction of a formyl group onto an activated aromatic ring like the 8-hydroxyquinoline nucleus. These include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.

1. Reimer-Tiemann Reaction:

This method involves the ortho-formylation of phenols in a basic solution with chloroform.

- Reaction Scheme:

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Reimer-Tiemann formylation of 8-hydroxycarbostyrl.

- Experimental Protocol (Adapted from the synthesis of 8-hydroxyquinoline-5-carbaldehyde):
 - Dissolve 8-hydroxycarbostyrl in a suitable solvent (e.g., ethanol).
 - Add a solution of sodium hydroxide and heat the mixture.
 - Slowly add chloroform to the reaction mixture while maintaining the temperature.
 - Reflux the mixture for several hours.
 - After completion, cool the reaction and acidify with a dilute acid.
 - The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

2. Vilsmeier-Haack Reaction:

This reaction utilizes a Vilsmeier reagent (formed from a substituted amide, such as dimethylformamide, and phosphorus oxychloride) to formylate electron-rich aromatic rings.

- Reaction Scheme:

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Vilsmeier-Haack formylation of 8-hydroxycarbostyrl.

- Experimental Protocol (General Procedure):
 - Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane).
 - Add phosphorus oxychloride (POCl_3) dropwise to form the Vilsmeier reagent.
 - Add a solution of 8-hydroxycarbostyrl to the Vilsmeier reagent.
 - Allow the reaction to proceed at room temperature or with gentle heating.

- Quench the reaction by pouring it into ice-water and neutralize with a base (e.g., sodium bicarbonate).
- The product can be isolated by filtration or extraction and purified.

Biological Activity and Signaling Pathways

As a metabolite of procaterol, **5-Formyl-8-hydroxycarbostryl** is implicated in the biological activity profile of the parent drug. Procaterol is a potent and selective β 2-adrenergic receptor agonist.[2] Its mechanism of action involves the stimulation of these receptors, leading to the relaxation of bronchial smooth muscle and bronchodilation.

Potential Signaling Pathway Involvement

The primary signaling pathway for procaterol, and likely its metabolites, is the β 2-Adrenergic Receptor Signaling Pathway.

Proposed β 2-Adrenergic Receptor Signaling Pathway.

Pathway Description:

- **Ligand Binding:** Procaterol or its active metabolites bind to the β 2-adrenergic receptors on the surface of bronchial smooth muscle cells.
- **G-Protein Activation:** This binding activates the associated Gs protein.
- **Adenylate Cyclase Stimulation:** The activated Gs protein stimulates adenylate cyclase.
- **cAMP Production:** Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **PKA Activation:** Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
- **Cellular Response:** PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle and bronchodilation.

Furthermore, studies on procaterol have indicated its ability to suppress the expression of inflammatory chemokines, such as IP-10 and RANTES, in bronchial epithelial cells. This effect

is mediated, at least in part, through the β 2-adrenoreceptor-cAMP and MAPK-ERK, JNK, and p38 pathways. It is plausible that **5-Formyl-8-hydroxycarbostyryl** may also possess similar anti-inflammatory properties.

Quantitative Biological Data (Comparative)

Direct quantitative biological activity data for **5-Formyl-8-hydroxycarbostyryl** is not currently available in the public domain. However, to provide a context for its potential activity, the following table summarizes the biological data for its parent compound, procaterol, and other related 8-hydroxyquinoline derivatives that have been evaluated as β 2-adrenoceptor agonists.

Compound	Target	Assay	Activity (EC ₅₀ /IC ₅₀)	Reference
Procaterol	β 2-Adrenergic Receptor	Bronchodilation in guinea pig trachea	-	
(R)-18c (an 8-hydroxyquinolin-2(1H)-one derivative)	β 2-Adrenoceptor	cAMP accumulation in HEK293 cells	EC ₅₀ = 21 pM	
9g (an 8-hydroxyquinolin-2(1H)-one derivative)	β 2-Adrenoceptor	cAMP accumulation in HEK293 cells	EC ₅₀ = 36 pM	

Conclusion and Future Directions

5-Formyl-8-hydroxycarbostyryl is a key metabolite of the important anti-asthmatic drug procaterol. While its own biological activity profile is yet to be fully elucidated, its structural relationship to the parent compound and other bioactive 8-hydroxyquinoline derivatives suggests that it may play a role in the overall pharmacological effects of procaterol.

Future research should focus on:

- **Definitive Synthesis:** Development and publication of a detailed, high-yield synthetic route for **5-Formyl-8-hydroxycarbostyrl** to enable further biological studies.
- **Biological Evaluation:** In-depth investigation of its activity at the β 2-adrenergic receptor and other potential targets. This should include quantitative assays to determine its potency and efficacy.
- **Signaling Pathway Analysis:** Confirmation of its effects on the β 2-adrenergic and associated inflammatory signaling pathways.

This technical guide provides a foundation for researchers interested in exploring the chemistry and biology of this intriguing metabolite. The provided data and proposed methodologies offer a starting point for further investigation into its potential therapeutic relevance.

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References

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